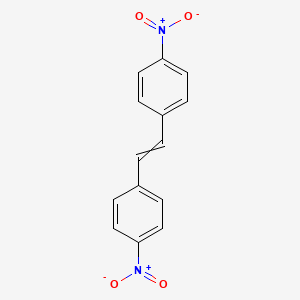

4,4'-Dinitrostilbene

Description

4,4’-Dinitrostilbene (DNS) is a symmetric aromatic compound characterized by a central ethylene (C=C) bond flanked by two nitro-substituted phenyl rings. It is synthesized via double Knoevenagel condensation between 4-nitrophenylacetic acid or 2-(4-nitrophenyl)acetonitrile and alkoxy-terephthalaldehyde, yielding a conjugated structure with strong electron-withdrawing nitro groups . DNS serves as a precursor for dyes, pharmaceutical intermediates, and anion transport inhibitors. Its derivatives, such as 4,4’-dinitrostilbene-2,2’-disulfonic acid (trans-DNS), are pivotal in industrial hydrogenation processes to produce diamino derivatives like 4,4’-diaminostilbene-2,2’-disulfonic acid (DAS), a key component in phosphorescent whiteners .

Properties

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Wittig Olefination

The Wittig reaction, a cornerstone in alkene synthesis, has been adapted for preparing 4,4'-dinitrostilbene through the condensation of nitro-substituted benzaldehyde derivatives with phosphonium ylides. For instance, 4-nitrobenzaldehyde reacts with ylides generated from triphenylphosphine and methylene halides under inert conditions to yield the target stilbene. This method typically produces the trans-isomer due to steric control during the elimination step. However, the requirement for anhydrous conditions and the sensitivity of nitro groups to reduction pose limitations in scalability.

Horner-Wadsworth-Emmons Modification

To enhance stereoselectivity and reaction efficiency, the Horner-Wadsworth-Emmons (HWE) variant employs phosphonate esters instead of phosphonium ylides. A modified HWE protocol using lithium chloride and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at room temperature has demonstrated improved yields (up to 85%) for symmetric stilbenes. For 4,4'-dinitrostilbene, this approach leverages the stability of phosphonate intermediates, enabling milder reaction conditions and reducing side-product formation.

Cobalt-Catalyzed Diels-Alder/Wittig Olefination

A recent advancement involves cobalt-catalyzed tandem Diels-Alder and Wittig reactions, enabling the formation of three carbon-carbon bonds in a single pot. Propargylic phosphonium salts react with 1,3-dienes and aldehydes under cobalt(I) catalysis to generate dihydroaromatic intermediates, which undergo Wittig olefination to yield E-stilbenes. While this method offers atom economy, its application to nitro-substituted substrates remains exploratory, with yields yet to be optimized for industrial adoption.

Hiyama Cross-Coupling Approach

Palladium-Catalyzed Coupling

The Hiyama coupling, a palladium-mediated cross-coupling between organohalides and vinylsilanes, has been employed for synthesizing cis-4,4'-dinitrostilbene. A representative protocol involves reacting 4-nitrobenzyl halides with vinylsilanes in the presence of potassium fluoride and a palladium nanoparticles (Pd NPs) catalyst supported on MgO. Conducted in N,N-dimethylformamide (DMF) at 130°C under argon, this method achieves a 7% yield of the cis-isomer alongside a 91% yield of a byproduct (CAS 100-13-0). The low selectivity for the target compound highlights challenges in steric and electronic control during coupling.

Table 1: Hiyama Coupling Parameters for cis-4,4'-Dinitrostilbene Synthesis

| Parameter | Value/Description |

|---|---|

| Catalyst | Pd NPs/MgO (1 mol%) |

| Solvent | DMF |

| Temperature | 130°C |

| Reaction Time | 9 hours |

| Yield of cis-isomer | 7% |

| Byproduct (CAS 100-13-0) | 91% |

Oxidative Condensation Strategies

Nitrotoluene Oxidation

Industrial-scale synthesis often employs oxidative dimerization of 4-nitrotoluene derivatives. A patented method oxidizes 4-nitrotoluene-2-sulphonic acid using oxygen or air in aqueous alkaline media, yielding 4,4'-dinitrostilbene-2,2'-disulphonic acid as a precursor. While this route prioritizes cost-effectiveness and solvent recyclability, the final product retains sulphonic acid groups, necessitating additional desulfonation steps for applications requiring the pure stilbene core.

Hypochlorite-Mediated Oxidation

Early industrial processes utilized sodium hypochlorite as an oxidant for nitrotoluene derivatives, but these methods faced criticism due to hazardous solvent use and inefficient recovery systems. Modern iterations have replaced hypochlorite with molecular oxygen, reducing environmental impact and operational costs. However, the persistence of sulphonic acid functionalities in the product limits direct applicability.

Comparative Analysis of Methodologies

Yield and Selectivity

-

Wittig/HWE Reactions : Offer moderate to high yields (50–85%) with excellent trans-selectivity but require stringent anhydrous conditions.

-

Hiyama Coupling : Produces predominantly cis-isomers with low yields (7%), necessitating costly purification.

-

Oxidative Condensation : High throughput but yields sulphonated derivatives, requiring post-synthetic modifications.

Industrial Viability

Wittig-based methods are favored for laboratory-scale synthesis due to their reliability, whereas oxidative condensation dominates industrial settings for cost efficiency. The Hiyama approach remains experimental, with catalysis and selectivity barriers hindering large-scale adoption .

Chemical Reactions Analysis

Oxidation to Disulfonic Acid Derivatives

4,4'-Dinitrostilbene serves as a precursor to 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) via sulfonation and oxidation. Industrially, this is achieved by:

-

Sulfonation of 4-nitrotoluene to form 4-nitrotoluene-2-sulfonic acid, followed by oxidation with sodium hypochlorite .

-

Improved catalytic methods using vanadium or manganese salts in dimethylsulfoxide (DMSO) or glycol dimethyl ether solvents achieve yields up to 93.9% under optimized conditions (50–55°C, air/O₂ flow) .

| Reaction Conditions | Catalyst | Solvent | Yield |

|---|---|---|---|

| NaOCl oxidation | None | Aqueous base | 70–80% |

| VOSO₄·5H₂O (0.5 mol%) | DMSO/MeOH | 94.4% | |

| MnSO₄·H₂O (0.3 mol%) | DMSO/i-PrOH | 91.1% |

Reduction to Diaminostilbene Derivatives

Catalytic hydrogenation or chemical reduction of the nitro groups yields 4,4'-diamino-2,2'-stilbenedisulfonic acid , a key intermediate for optical brighteners.

-

Sodium dithionite (Na₂S₂O₄) in alkaline media selectively reduces nitro groups without affecting the ethylene bridge .

-

Reaction kinetics depend on pH and temperature, with optimal conversion at pH 10–12 and 60–80°C .

Epoxidation

Under aerobic alkaline conditions, 4,4'-dinitrostilbene forms cis- and trans-4,4'-dinitrostilbene epoxides as side products. This pathway involves:

-

Radical anion intermediates generated via single-electron transfer from hydroxide ions.

-

Oxidation of 4-nitrobenzaldehyde intermediates by atmospheric oxygen .

| Epoxidation Conditions | Major Product | Yield |

|---|---|---|

| NaOH in dioxane/air | trans-epoxide | 40% |

| NaOH in dioxane/N₂ | 4,4'-dinitrostilbene | 5% |

Radical-Mediated Reactions

Base-induced reactions of 4-nitrobenzyl halides (e.g., chloride, bromide) produce 4,4'-dinitrostilbene via radical anion chain mechanisms :

-

Single-electron transfer from hydroxide generates a nitrobenzyl radical anion.

-

Dimerization and elimination steps yield the stilbene product .

Key Evidence for Radical Pathways :

Thermal Decomposition

At elevated temperatures (>200°C), 4,4'-dinitrostilbene undergoes decomposition to:

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the ethylene bridge, though the nitro groups reduce photosensitivity compared to unsubstituted stilbenes .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1. Optical Brighteners:

4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSA) is a key intermediate in the production of optical brighteners used in textiles and paper. These compounds enhance the brightness of materials by absorbing UV light and re-emitting it as visible light. The demand for DNSA in this application is substantial due to its effectiveness and efficiency in improving the aesthetic qualities of products .

2. Synthesis of Dyes:

The compound is utilized in the synthesis of various dyes and pigments. Its ability to undergo reduction reactions allows for the formation of colored compounds that are essential in textile and printing industries. The reduction of nitro groups to amino groups can yield derivatives like 4,4'-diaminostilbene, which are valuable in dye manufacturing .

3. Wastewater Treatment:

Recent studies have demonstrated innovative methods for utilizing DNS wastewater to produce valuable pharmaceutical intermediates such as paramycin (4-amino-2-hydroxybenzoic acid). This process not only recycles aromatic sulfonic acids from DNS production but also addresses environmental concerns associated with wastewater disposal .

Biological Applications

1. Neuroprotection:

Research has indicated that 4,4'-dinitrostilbene-2,2'-disulfonic acid acts as an anion channel blocker that can prevent neuronal death during conditions of glycolytic inhibition. In experimental models, it has shown protective effects against excitatory amino acid release, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Antimicrobial Properties:

Derivatives of 4,4'-dinitrostilbene have been investigated for their antimicrobial activities. Studies suggest that these compounds may exhibit efficacy against various pathogens, making them candidates for further pharmaceutical development.

Research Insights and Case Studies

Mechanism of Action

The mechanism of action of 4,4’-dinitrostilbene and its derivatives involves interactions with various molecular targets. For instance, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with cellular proteins and enzymes, affecting their function . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Optical and Electronic Properties

The nitro groups in DNS confer strong electron-withdrawing effects, influencing optical behavior. In polar solvents (e.g., DMF), DNS exhibits redshifted absorption compared to alkoxy-substituted analogs (e.g., C1 and C2 fluorophores), which have electron-donating groups enhancing fluorescence .

| Compound | Substituents | Solvent Polarity | λmax (nm) | Fluorescence Quantum Yield |

|---|---|---|---|---|

| DNS | -NO2 | DMF | 420 | <0.1 |

| C1 (Alkoxy analog) | -OCH3 | Dioxane | 380 | 0.85 |

| C2 (Nitrile analog) | -CN | Acetone | 395 | 0.72 |

Structure-activity insights :

- Nitro groups: Critical for anion binding; replacement with amino groups (DAS) abolishes inhibition .

- Sulfonate position : 2,2’-disubstitution optimizes steric compatibility with band 3 .

Biological Activity

4,4'-Dinitrostilbene (DNS) is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4,4'-Dinitrostilbene is a synthetic organic compound with the chemical formula . It is primarily known for its use in dye production and as a fluorescent brightener. The compound exists in various forms, including its disulfonic acid derivative, which enhances its solubility and reactivity.

1. Chloride Transport Inhibition

One of the notable biological activities of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) is its role as an inhibitor of chloride transport. Research indicates that DNS can modulate neuronal activity by affecting chloride ion fluxes. A study demonstrated that DNS enhances antidromic population spikes in rat hippocampal slices, suggesting a reduction in synaptic inhibition during hypoxic conditions . This effect highlights the significance of chloride ions in neuronal excitability and synaptic transmission.

2. Antioxidant Properties

DNS has also been investigated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection, where oxidative stress plays a crucial role in neuronal degeneration.

3. Photophysical Properties

The photophysical behavior of DNS is another area of interest. The compound exhibits photoisomerization properties, which can be utilized in various applications ranging from photodynamic therapy to molecular switches . The ability to absorb light and convert it into chemical energy opens avenues for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of DNS:

- Neuronal Studies : In a study focused on hippocampal neurons, DNS was shown to influence synaptic responses under hypoxic conditions. The results indicated that DNS could delay the onset of hypoxic depolarization, suggesting a protective mechanism against oxygen deprivation .

- Antioxidant Activity : A comparative study evaluated the antioxidant capacity of DNS against other known antioxidants. The findings revealed that DNS exhibited significant radical-scavenging activity, comparable to established antioxidants like ascorbic acid .

- Fluorescent Applications : Research on the synthesis of fluorescent brighteners highlighted DNS as a key intermediate. The modified synthesis methods improved yield and efficiency, demonstrating its industrial relevance .

Table 1: Summary of Biological Activities of 4,4'-Dinitrostilbene

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) and ensuring purity?

- Methodological Answer : DNS is commonly synthesized via reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid using zero-valent iron (Fe⁰) under acidic conditions. Purity is validated through UV-Vis spectroscopy (monitoring nitro-group reduction at 420 nm) and HPLC with a C18 column (mobile phase: methanol/water with 0.1% trifluoroacetic acid). Confirmatory techniques include elemental analysis and FT-IR to verify sulfonic acid groups .

Q. How should researchers handle and store 4,4'-Dinitrostilbene to maintain stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a ventilated, dry environment. Avoid contact with oxidizers (e.g., peroxides) and moisture. Degradation over time increases hazards; monitor via periodic TLC or NMR for byproduct formation. Use PPE (nitrile gloves, lab coat, goggles) and conduct work in fume hoods to minimize inhalation risks .

Q. What analytical techniques are recommended for characterizing 4,4'-Dinitrostilbene derivatives in solution-phase studies?

- Methodological Answer : Utilize UV-Vis spectroscopy (λmax ~320 nm for nitroaromatic transitions), LC-MS for molecular ion detection ([M-H]<sup>-</sup> at m/z 457), and <sup>1</sup>H/<sup>13</sup>C NMR in D2O to resolve sulfonate proton environments. For structural confirmation, single-crystal XRD with restraints for thermal motion (e.g., SIMU/RIGU) is advised .

Advanced Research Questions

Q. How can researchers model the solubility of 4,4'-Dinitrostilbene-2,2'-disulfonate (DNSNa) in mixed solvent systems to optimize reaction conditions?

- Methodological Answer : Apply the Electrolyte Nonrandom Two-Liquid (E-NRTL) model to correlate DNSNa solubility in ethanol/water or ethylene glycol/water mixtures. Regress binary interaction parameters (τ, α) using experimental solubility data (280–323 K). Validate with root-mean-square deviations (RMSD <1.22 K). This predicts optimal solvent ratios for crystallization or hydrogenation reactions .

Q. What factors influence the efficacy of 4,4'-Dinitrostilbene derivatives as anion transport inhibitors, and how should conflicting data across biological models be reconciled?

- Methodological Answer : Inhibitory potency (e.g., IC50 for DNDS in red blood cells) depends on substituent electronegativity (nitro > amino) and stereochemistry. Conflicting efficacy in vas deferens vs. neuronal models may arise from tissue-specific P2X receptor isoforms. Systematically vary concentrations (10<sup>-6</sup>–10<sup>-3</sup> M) and use competitive binding assays (e.g., radiolabeled ATP displacement) to resolve discrepancies .

Q. What catalytic systems are most effective for the selective hydrogenation of DNS to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD)?

- Methodological Answer : Au/TiO2 catalysts (1–2 nm Au nanoparticles) achieve >95% selectivity for DSD using sodium formate as a H2 source. Compare supports (ZrO2, Al2O3) via TEM and XPS to optimize metal dispersion. Kinetic studies (Arrhenius plots) reveal activation energies (~45 kJ/mol) for nitro-group reduction .

Q. How do thermohydrolysis conditions affect the degradation pathways and toxicity profile of 4,4'-Dinitrostilbene-2,2'-disulfonic acid?

- Methodological Answer : At 250–300°C under supercritical water, DNS undergoes sulfonic acid cleavage and nitro-group reduction, yielding lower-toxicity intermediates (e.g., aminophenols). Assess biodegradability via OECD 301F tests (BOD28/COD >0.5) and toxicity using Microtox® (EC50 >100 mg/L). GC-MS identifies key fragments (m/z 154, nitrobenzene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.